molecular formula C8H4N2O4S B588397 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt CAS No. 205173-31-5

2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt

Cat. No.: B588397
CAS No.: 205173-31-5
M. Wt: 225.182
InChI Key: NQUNIMFHIWQQGJ-AZXPZELESA-N
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Description

2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt is a labeled compound used in various scientific research fields. It is a derivative of benzoic acid, where the nitro group is positioned at the second carbon and the thiocyanato group, labeled with carbon-13, is at the fifth carbon. This compound is often used in studies involving stable isotope labeling, which allows researchers to trace and analyze metabolic pathways, environmental pollutants, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt typically involves the nitration of a benzoic acid derivative followed by thiocyanation. The process begins with the nitration of 5-(thiocyanato-13C)benzoic acid, which is then converted to its potassium salt form. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and stability of the labeled compound. The production facilities are equipped with advanced technologies to handle the synthesis, purification, and packaging of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt involves its role as a labeled compound. The carbon-13 isotope allows for the tracking and analysis of the compound in various systems. In metabolic studies, it helps in identifying and quantifying metabolites, thereby elucidating metabolic pathways. In environmental studies, it serves as a standard for detecting pollutants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable in studies requiring stable isotope labeling. This feature distinguishes it from other similar compounds that do not have the labeled isotope, thereby limiting their use in specific analytical and research applications .

Properties

IUPAC Name

potassium;5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S.K/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1/i4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGMQJKWYBTZHW-VZHAHHFWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)C(=O)[O-])[N+](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1S[13C]#N)C(=O)[O-])[N+](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3KN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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